molecular formula C9H5BrClNO B598894 3-Chloro-7-bromo-4-hydroxyquinoline CAS No. 1203579-13-8

3-Chloro-7-bromo-4-hydroxyquinoline

Cat. No.: B598894
CAS No.: 1203579-13-8
M. Wt: 258.499
InChI Key: SBLLWZADBFGUOE-UHFFFAOYSA-N
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Description

3-Chloro-7-bromo-4-hydroxyquinoline: is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7-bromo-4-hydroxyquinoline typically involves the functionalization of the quinoline ring. One common method is the Friedländer synthesis , which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and condensation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as the use of ionic liquids and microwave irradiation , are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-bromo-4-hydroxyquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted quinolines depending on the nucleophile used.

    Oxidation Products: Quinoline ketones.

    Reduction Products: Alkylated quinolines.

    Coupling Products: Biaryl quinolines.

Scientific Research Applications

3-Chloro-7-bromo-4-hydroxyquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chloro-7-bromo-4-hydroxyquinoline involves its interaction with molecular targets such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways. The presence of halogen and hydroxy groups enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxyquinoline
  • 7-Bromo-4-chloroquinoline
  • 3-Chloro-4-hydroxyquinoline
  • 8-Hydroxyquinoline

Uniqueness

3-Chloro-7-bromo-4-hydroxyquinoline is unique due to the specific combination of chloro, bromo, and hydroxy substituents on the quinoline ringThe presence of both electron-withdrawing (chloro and bromo) and electron-donating (hydroxy) groups allows for diverse chemical modifications and interactions .

Properties

IUPAC Name

7-bromo-3-chloro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-5-1-2-6-8(3-5)12-4-7(11)9(6)13/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLLWZADBFGUOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C(C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90671086
Record name 7-Bromo-3-chloroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203579-13-8
Record name 7-Bromo-3-chloroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90671086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-7-bromo-4-hydroxyquinoline
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